REACTION_CXSMILES
|
[Cl:1]C1C=CC=C2C=1NC=C2C=O.[C:13]([C:16]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22](Cl)[CH:23]=2)[N:18]([CH2:26][C:27]([OH:29])=[O:28])[CH:17]=1)(=[O:15])[NH2:14]>>[C:13]([C:16]1[C:24]2[C:19](=[C:20]([Cl:1])[CH:21]=[CH:22][CH:23]=2)[N:18]([CH2:26][C:27]([OH:29])=[O:28])[CH:17]=1)(=[O:15])[NH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C(=CNC12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=CN(C2=CC=C(C=C12)Cl)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3.32 min.
|
Duration
|
3.32 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=CN(C2=C(C=CC=C12)Cl)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |